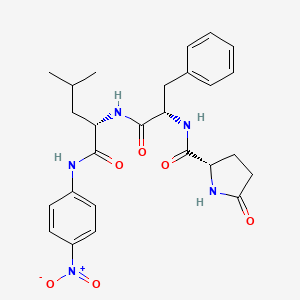

Pyr-Phe-Leu-Pna

Overview

Description

These proteases include enzymes such as papain, ficin, and bromelain from plants, as well as cathepsin B from mammalian sources . The compound is particularly useful in research involving enzyme kinetics and protease activity due to its ability to produce a measurable color change upon enzymatic cleavage.

Mechanism of Action

Target of Action

Pyr-Phe-Leu-Pna is a chromogenic substrate primarily for thiol proteinases from plants such as caricain, papain, ficin, and bromelain, and from mammalian brain such as cathepsin B . It is also cleaved by a serine carboxypeptidase (HlSCP1) identified in the midgut of the hard tick Haemaphysalis longicornis, which was shown to process hemoglobin .

Mode of Action

The interaction of this compound with its targets involves the cleavage of the peptide bond in the substrate by the protease enzyme. This cleavage results in the release of a chromogenic or fluorogenic group, which can be detected spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .

Biochemical Pathways

The action of this compound affects the biochemical pathways of proteolysis, where proteins are broken down into smaller polypeptides or single amino acids. This is a crucial process in organisms, affecting numerous physiological processes such as cell signaling, immune response, cell cycle, and protein recycling .

Result of Action

The cleavage of this compound by protease enzymes results in the release of a chromogenic or fluorogenic group. This release can be detected spectrophotometrically, providing a measure of the proteolytic activity of the enzyme . This can be used in various research and diagnostic applications, including the study of protease function, the screening of protease inhibitors, and the diagnosis of diseases associated with abnormal protease activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with this compound or the protease enzymes. For example, the activity of protease enzymes can be affected by pH and temperature, and can be inhibited by certain substances . Therefore, these factors need to be carefully controlled when using this compound in research or diagnostic applications.

Biochemical Analysis

Biochemical Properties

Pyr-Phe-Leu-Pna plays a significant role in biochemical reactions, particularly as a substrate for thiol proteases. These enzymes, which include caricain, papain, ficin, and bromelain from plants, and cathepsin B from mammalian brain, interact with this compound, leading to its cleavage .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for proteases. By serving as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with thiol proteases. These enzymes cleave this compound, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis, where it serves as a substrate for thiol proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-Phe-Leu-Pna involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached to the C-terminal leucine residue .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently assemble the peptide chain. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Pyr-Phe-Leu-Pna primarily undergoes enzymatic cleavage reactions. When exposed to thiol proteases, the peptide bond between leucine and p-nitroanilide is cleaved, releasing the p-nitroaniline group, which can be detected spectrophotometrically .

Common Reagents and Conditions:

Reagents: Thiol proteases (e.g., papain, ficin, bromelain, cathepsin B)

Conditions: The reactions are typically carried out in buffered solutions at optimal pH and temperature for the specific enzyme.

Major Products: The major product of the enzymatic cleavage of this compound is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .

Scientific Research Applications

Pyr-Phe-Leu-Pna is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:

Biochemistry: Used to study enzyme kinetics and the activity of thiol proteases.

Medicine: Employed in diagnostic assays to measure protease activity in various diseases.

Pharmaceutical Research: Utilized in the screening of protease inhibitors, which are potential therapeutic agents for conditions such as cancer and inflammatory diseases.

Comparison with Similar Compounds

Pyr-Phe-Leu-Pna is unique due to its specific sequence and the presence of the p-nitroanilide group, which allows for chromogenic detection. Similar compounds include:

Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for detecting chymotrypsin-like proteases.

Bz-Arg-pNA: Used for measuring trypsin-like protease activity.

These compounds share the common feature of having a chromogenic group that allows for the spectrophotometric detection of enzymatic activity, but they differ in their peptide sequences and the specific proteases they target.

Properties

IUPAC Name |

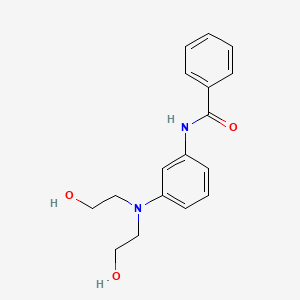

(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMZXVGZDVXDA-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006478 | |

| Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85901-57-1 | |

| Record name | Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about the interaction of the proteases J-I and J-II with Pyr-Phe-Leu-pNA?

A: The research indicates that both J-I and J-II, identified as cathepsin L-like cysteine proteases, readily hydrolyzed this compound. [] This suggests that the peptide sequence and structure of this compound are recognized and cleaved by these specific proteases. The ability to hydrolyze this compound serves as a characteristic feature for classifying and studying cathepsin L-like cysteine proteases.

Q2: How does the use of this compound contribute to understanding the enzymatic activity of HlSP?

A: In the characterization of Haemaphysalis longicornis serine proteinase (HlSP), it was observed that the enzyme showed little activity towards hydrolyzing this compound. [] This finding, alongside the hydrolysis of other substrates like Bz-(DL)-Arg-pNA and Z-Ala-Ala-Leu-pNA, helps define the substrate specificity of HlSP. This information contributes to building a more complete understanding of HlSP's enzymatic activity and its potential role in blood digestion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.